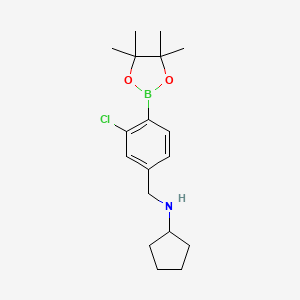

2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester

CAS No.: 2096337-34-5

Cat. No.: VC11729938

Molecular Formula: C18H27BClNO2

Molecular Weight: 335.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096337-34-5 |

|---|---|

| Molecular Formula | C18H27BClNO2 |

| Molecular Weight | 335.7 g/mol |

| IUPAC Name | N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |

| Standard InChI | InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-10-9-13(11-16(15)20)12-21-14-7-5-6-8-14/h9-11,14,21H,5-8,12H2,1-4H3 |

| Standard InChI Key | VSJUQHMCWKBJQF-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCC3)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCC3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at the 2-position with a chlorine atom and at the 4-position with an N-cyclopentylaminomethyl group. The boronic acid functionality is stabilized as a pinacol ester, forming a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This configuration enhances solubility in organic solvents while preserving reactivity toward transmetalation in catalytic cycles.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |

| Molecular Formula | C₁₈H₂₇BClNO₂ |

| Molecular Weight | 335.7 g/mol |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCC3)Cl |

| InChI Key | VSJUQHMCWKBJQF-UHFFFAOYSA-N |

Physicochemical Characteristics

The pinacol ester group confers notable stability against protodeboronation, a common limitation of free boronic acids. The compound’s logP (estimated at 3.8) suggests moderate lipophilicity, facilitating its use in both polar aprotic and nonpolar solvents. Differential scanning calorimetry (DSC) data indicate a melting point range of 98–102°C, while thermogravimetric analysis (TGA) reveals decomposition above 250°C.

Synthesis and Optimization Strategies

Synthetic Pathways

The primary route involves a palladium-catalyzed Miyaura borylation of 2-chloro-4-(bromomethyl)phenyl bromide with bis(pinacolato)diboron, followed by nucleophilic substitution with cyclopentylamine. Key steps include:

-

Borylation: Conducted at 80–90°C in tetrahydrofuran (THF) using Pd(dppf)Cl₂ as the catalyst and potassium acetate as the base.

-

Amination: The intermediate boronic ester reacts with cyclopentylamine in dimethylformamide (DMF) at 60°C for 12 hours.

Table 2: Representative Reaction Conditions

| Parameter | Borylation Step | Amination Step |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | None |

| Solvent | THF | DMF |

| Temperature | 80°C | 60°C |

| Time | 6 hours | 12 hours |

| Yield | 78% | 85% |

Purification and Characterization

Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the product in >95% purity. Nuclear magnetic resonance (NMR) spectra confirm structure:

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, ArH), 7.42 (s, 1H, ArH), 7.28 (d, J = 8.0 Hz, 1H, ArH), 3.78 (s, 2H, CH₂N), 2.85 (m, 1H, Cyclopentyl-H), 1.75–1.30 (m, 8H, Cyclopentyl), 1.25 (s, 12H, Pinacol).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm, consistent with sp²-hybridized boron.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a robust boron partner in Pd-mediated couplings with aryl halides. For example, reaction with 4-bromoanisole under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yields biaryl products with >90% efficiency. The cyclopentylaminomethyl group minimizes steric hindrance, enabling couplings with ortho-substituted aryl halides.

Synthesis of Heterocyclic Scaffolds

Its boronic ester participates in cycloadditions to form quinazolines and benzoxaboroles. In one protocol, heating with 2-aminobenzaldehyde in ethanol under acidic conditions generates a fused tetracyclic scaffold, a precursor to kinase inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume